molecular formula C8H9NO2 B1610206 6-hydroxy-2,3-dihydro-1H-indolizin-5-one CAS No. 253195-68-5

6-hydroxy-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B1610206
CAS No.: 253195-68-5
M. Wt: 151.16 g/mol
InChI Key: GOAQPLGJTLVEIA-UHFFFAOYSA-N
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Description

6-hydroxy-2,3-dihydro-1H-indolizin-5-one is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2,3-dihydro-1H-indolizin-5-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclization of 2-pyridylacetonitrile derivatives in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-hydroxy-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is studied for its potential to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a hydroxyl group and an indolizine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-hydroxy-2,3-dihydro-1H-indolizin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-4-3-6-2-1-5-9(6)8(7)11/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAQPLGJTLVEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C(=O)N2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444261
Record name 6-hydroxy-2,3-dihydro-1H-indolizin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253195-68-5
Record name 6-hydroxy-2,3-dihydro-1H-indolizin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-2,3-dihydroindolizin-5(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-2,3-dihydro-1H-indolizin-5-one
Reactant of Route 2
6-hydroxy-2,3-dihydro-1H-indolizin-5-one
Reactant of Route 3
6-hydroxy-2,3-dihydro-1H-indolizin-5-one
Reactant of Route 4
6-hydroxy-2,3-dihydro-1H-indolizin-5-one
Reactant of Route 5
6-hydroxy-2,3-dihydro-1H-indolizin-5-one
Reactant of Route 6
6-hydroxy-2,3-dihydro-1H-indolizin-5-one

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